1,8,11,14-Heptadecatetraene

Description

Contextual Significance within Polyunsaturated Hydrocarbon Chemistry

Polyunsaturated hydrocarbons, a class that includes 1,8,11,14-heptadecatetraene, are ubiquitous in nature and play crucial roles in biological systems. gerli.com These molecules, derived from fatty acids, are fundamental components of cuticular waxes in plants and insects, where they primarily serve to prevent water loss. gerli.com The arrangement and number of double bonds in their carbon chains give rise to a vast diversity of structures and functions. In the broader context of polyunsaturated hydrocarbon chemistry, this compound is significant as it represents a specific example of how variations in desaturation of a C17 backbone can lead to distinct biological activities. Its biosynthesis from precursors like linolenic acid has been a subject of study, providing insights into the enzymatic processes that generate these diverse molecules in plants. nih.govmpg.de

Historical Perspective of Research on Related Polyenes

The study of polyenes has a rich history, dating back to the early 20th century. Chemists began to intensely investigate polyenes in the 1930s, focusing on their synthesis and spectroscopic properties. uiuc.edu The theoretical understanding of these molecules also advanced significantly with the development of molecular orbital theory, which used polyenes as model systems. uiuc.edu A major surge in interest occurred in the late 1960s with the elucidation of the role of the polyene retinal in vision. uiuc.edu

In a different scientific arena, the discovery of polyene antifungals in the mid-20th century marked a significant milestone in medicine. In 1949, nystatin (B1677061) was isolated, becoming one of the first effective antifungal drugs. nih.govencyclopedia.pubresearchgate.net This was followed by the discovery of amphotericin B in 1953, which remains a crucial treatment for systemic fungal infections. nih.govencyclopedia.pubresearchgate.net This line of research highlighted the potent biological activity of polyene macrolides and spurred further investigation into the diverse functions of polyenes in nature.

Structural Features and Stereochemical Considerations (e.g., (Z,Z,Z)-isomer)

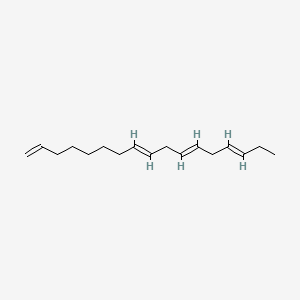

This compound has the chemical formula C₁₇H₂₈. nist.gov The locations of the four double bonds at positions 1, 8, 11, and 14 allow for various stereoisomers, depending on the configuration (cis or trans, denoted as Z or E respectively) at each of the internal double bonds.

One of the most commonly cited isomers in the literature is (8Z,11Z,14Z)-heptadeca-1,8,11,14-tetraene , also known as aplotaxene. nih.gov The '(Z,Z,Z)' designation indicates that the hydrogen atoms on the carbons of the double bonds at positions 8, 11, and 14 are on the same side of the double bond axis. This specific stereochemistry is often found in natural sources. nih.govfoodb.ca Another stereoisomer, (8E,11E,14E)-heptadeca-1,8,11,14-tetraene, has also been documented. nih.gov The geometry of these isomers plays a critical role in their physical properties and biological activity.

Table 1: Chemical Properties of this compound Isomers

| Property | (8Z,11Z,14Z)-heptadeca-1,8,11,14-tetraene | (8E,11E,14E)-heptadeca-1,8,11,14-tetraene | General this compound |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₈ nih.gov | C₁₇H₂₈ nih.gov | C₁₇H₂₈ nist.gov |

| Molecular Weight | 232.4 g/mol nih.gov | 232.4 g/mol nih.gov | 232.4042 nist.gov |

| IUPAC Name | (8Z,11Z,14Z)-heptadeca-1,8,11,14-tetraene nih.gov | (8E,11E,14E)-heptadeca-1,8,11,14-tetraene nih.gov | heptadeca-1,8,11,14-tetraene nist.gov |

| Synonyms | Aplotaxene, (Z,Z,Z)-1,8,11,14-Heptadecatetraene nih.gov | - | - |

| CAS Registry Number | 10482-53-8 nih.gov | - | 71046-96-3 nist.gov |

Overview of Research Trajectories for this compound

Research on this compound has followed several distinct, yet interconnected, paths:

Natural Product Chemistry: A significant portion of the research has focused on the isolation and identification of this compound from various natural sources. It has been reported in plants such as safflower (Carthamus tinctorius), Silphium perfoliatum, and various species of Centaurea. nih.govnih.govnih.gov Its presence has also been noted in the essential oils of plants like Centaurea acaulis and in post-harvest hops. tandfonline.commdpi.com This line of inquiry is crucial for understanding the chemical diversity of the natural world.

Biosynthesis and Metabolism: Studies have investigated the biosynthetic origins of this compound, demonstrating its derivation from fatty acids. nih.gov For instance, research on germinating safflower has shown that it is formed from linolenic acid through a process involving the loss of carbon dioxide and a hydrogen atom. nih.govmpg.de This research contributes to our understanding of plant metabolism and the production of specialized metabolites. frontiersin.org

Ecological Chemistry: The compound, particularly as aplotaxene, is being explored for its role in ecological interactions. There is evidence to suggest it may function as an allelochemical, a chemical produced by a plant that affects the growth of other organisms. researchgate.net Furthermore, research has shown that volatile unsaturated hydrocarbons, including diterpenes that share structural similarities with polyenes, can act as host location cues for insects. plos.org Studies have also investigated the volatile emissions of plants, which can include compounds like this compound, in response to external factors like pesticides. mdpi.com

Chemical Synthesis and Applications: As a polyunsaturated hydrocarbon, this compound serves as a potential starting material or intermediate in organic synthesis for creating more complex molecules. lookchem.com Its multiple double bonds offer reactive sites for various chemical transformations, making it a target for synthetic chemists. lookchem.com

Structure

3D Structure

Properties

CAS No. |

71046-96-3 |

|---|---|

Molecular Formula |

C17H28 |

Molecular Weight |

232.4 g/mol |

IUPAC Name |

(8E,11E,14E)-heptadeca-1,8,11,14-tetraene |

InChI |

InChI=1S/C17H28/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,6,8,12,14-15,17H,1,4-5,7,9-11,13,16H2,2H3/b8-6+,14-12+,17-15+ |

InChI Key |

JXRNMQDTJAQLAQ-UHFFFAOYSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCC=C |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCC=C |

Synonyms |

aplotaxene heptadeca-1,8,11,14-tetraene |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Isolation from Plant Sources

1,8,11,14-Heptadecatetraene, also known as aplotaxene, has been isolated from a variety of plant species, particularly within the Asteraceae family. Research has documented its presence in the following plants:

Carthamus tinctorius L. (Safflower): This plant is a known source of this compound. foodb.caresearchgate.netgoogle.com.na Studies have identified this compound in germinating safflower, where it is a predominant hydrocarbon. researchgate.netgoogle.com.na The volatile oil of Carthamus tinctorius has been found to contain (Z, Z, Z)-1, 8, 11, 14-Heptadecatetraene. cjnmcpu.com

Rhaponticum acaule: The essential oil from the rhizomes of Rhaponticum acaule contains aplotaxene (this compound) as a major constituent, accounting for 34.6% of the oil. researchgate.netbadebio.com

Cirsium species: Several species within the Cirsium genus, commonly known as thistles, have been found to contain this compound. These include Cirsium arvense, Cirsium canum, and Cirsium helenioides. np-mrd.orgplantaedb.com In the roots of Cirsium palustre and Cirsium rivulare, aplotaxene and its derivatives are the main components of the essential oil. researchgate.net It has also been detected in the roots of Canada thistle (Cirsium arvense) at concentrations of 0.032 μg/g of fresh roots. researchgate.net

Buchanania lanzan Spreng: The (Z,Z,Z)-isomer of this compound has been identified in the fruits of Buchanania lanzan. updatepublishing.comresearchgate.net

Aquilaria sinensis: This compound has been detected in the regenerated bark of Aquilaria sinensis, a tree species known for producing agarwood. maxapress.commaxapress.comresearchgate.net It is one of many volatile compounds identified in the essential oil extracted from the regenerated cambium layer. researchgate.net

Beyond these specific examples, this compound has also been reported in other plants from the Asteraceae family, such as Arctium lappa, Centaurea species (including Centaurea calcitrapa, Centaurea montana, and Centaurea phrygia), Cheirolophus canariensis, Marrubium parviflorum, Pelargonium endlicherianum, and Silphium perfoliatum. np-mrd.orgnp-mrd.org

Table 1: Plant Sources of this compound

| Plant Species | Family | Part(s) Containing Compound |

|---|---|---|

| Aquilaria sinensis | Thymelaeaceae | Regenerated Bark maxapress.commaxapress.comresearchgate.net |

| Arctium lappa | Asteraceae | Not Specified np-mrd.orgnp-mrd.org |

| Buchanania lanzan Spreng | Anacardiaceae | Fruits updatepublishing.comresearchgate.net |

| Carthamus tinctorius L. | Asteraceae | Germinating Seeds, Volatile Oil foodb.caresearchgate.netgoogle.com.nacjnmcpu.com |

| Centaurea calcitrapa | Asteraceae | Not Specified np-mrd.orgnp-mrd.org |

| Centaurea montana | Asteraceae | Not Specified np-mrd.orgnp-mrd.org |

| Centaurea phrygia | Asteraceae | Not Specified np-mrd.orgnp-mrd.org |

| Centaurea scabiosa L. | Asteraceae | Roots, Green Parts, Flower Heads researchgate.net |

| Cheirolophus canariensis | Asteraceae | Not Specified np-mrd.orgnp-mrd.org |

| Cirsium arvense | Asteraceae | Roots np-mrd.orgresearchgate.net |

| Cirsium canum | Asteraceae | Not Specified np-mrd.org |

| Cirsium helenioides | Asteraceae | Not Specified np-mrd.orgplantaedb.com |

| Cirsium palustre | Asteraceae | Roots researchgate.net |

| Cirsium rivulare | Asteraceae | Roots researchgate.net |

| Marrubium parviflorum | Lamiaceae | Not Specified np-mrd.org |

| Pelargonium endlicherianum | Geraniaceae | Not Specified np-mrd.org |

| Rhaponticum acaule | Asteraceae | Rhizomes researchgate.netbadebio.com |

| Silphium perfoliatum | Asteraceae | Not Specified np-mrd.orgnih.gov |

Detection in Algal Biomass and Aquatic Environments

The presence of this compound is not limited to terrestrial plants. It has also been detected in aquatic environments, specifically within algal biomass. A study on freshwater green macroalgae from the Ganga River identified the (Z,Z,Z)-isomer of this compound. phytojournal.com This finding suggests a broader distribution of the compound in the biosphere than previously understood. Further research has noted the phototoxicity of related polyacetylenes from the Asteraceae family to various freshwater and marine algal species, although the direct role of this compound in this context was not specified. researchgate.net

Presence in Insect Systems and Fermented Products

This compound has been identified in insect systems. For instance, it is a component of the volatile secretions of Ulomoides dermestoides, a beetle from the Tenebrionidae family. researchgate.net Additionally, a study on the olfactory behavior of the aphid Sitobion miscanthi detected (Z,Z,Z)-1,8,11,14-heptadecatetraene in wheat volatiles induced by seed coating with the insecticide thiamethoxam. mdpi.com

The compound has also been found in fermented products. A comparative analysis of opossum shrimp paste during long-term natural fermentation detected (Z, Z, Z)-1,8,11,14-heptadecatetraene. mdpi.comresearchgate.net Its levels were observed to decrease in the two-year fermented group, which may be due to the instability of its carbon-carbon double bonds leading to additive and oxidizing reactions. mdpi.com

Variations in Isomeric Forms Across Natural Sources

The most commonly reported isomeric form of this compound in natural sources is the (Z,Z,Z)-isomer. foodb.cacjnmcpu.comnp-mrd.orgplantaedb.comupdatepublishing.commaxapress.commaxapress.comresearchgate.netnih.govphytojournal.commdpi.commdpi.comsemanticscholar.org This is the form identified in various plants like Carthamus tinctorius, Cirsium species, and Buchanania lanzan, as well as in algal biomass and insect-related volatiles. cjnmcpu.comnp-mrd.orgupdatepublishing.comphytojournal.commdpi.com The IUPAC name for this isomer is (8Z,11Z,14Z)-heptadeca-1,8,11,14-tetraene. nih.gov While other isomers may exist, the available literature predominantly points to the prevalence of the (Z,Z,Z) configuration in the biological systems studied so far.

Table 2: Isomeric Forms of this compound in Natural Sources

| Isomeric Form | Natural Source(s) |

|---|---|

| (Z,Z,Z)-1,8,11,14-Heptadecatetraene | Arctium lappa, Carthamus tinctorius, Centaurea spp., Cirsium spp., Marrubium parviflorum, Pelargonium endlicherianum, Rhaponticum carthamoides, Silphium perfoliatum, Buchanania lanzan, Aquilaria sinensis, Freshwater green macroalgae, Opossum shrimp paste, Wheat volatiles np-mrd.orgupdatepublishing.commaxapress.comnp-mrd.orgphytojournal.commdpi.commdpi.com |

Methodologies for Extraction and Primary Isolation from Biological Matrices

The extraction and isolation of this compound from biological sources typically involve methods suitable for volatile and nonpolar compounds. A common technique is hydrodistillation to obtain essential oils, which are then analyzed by gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS). researchgate.netbadebio.com This method has been successfully applied to the rhizomes of Rhaponticum acaule and the aerial parts of Cirsium species. researchgate.netbadebio.comresearchgate.net

For plant materials like the fruits of Buchanania lanzan, the extraction process involves using solvents of varying polarity, followed by GC-MS analysis of the extracts. updatepublishing.comresearchgate.net In the case of fermented products like shrimp paste, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is used to identify volatile organic compounds, including this compound. mdpi.com

In studies involving insect secretions and plant volatiles, SPME is also a valuable tool for collecting the compounds prior to GC-MS analysis. researchgate.netmdpi.com For the isolation from Rhaponticum acaule, the air-dried and powdered plant material was percolated with methanol (B129727). neu.edu.tr The resulting crude extract was then subjected to further separation techniques. neu.edu.tr Similarly, the dried and powdered agarwood from Aquilaria sinensis was extracted with ethanol, followed by partitioning with ethyl acetate (B1210297) and subsequent purification using various chromatographic methods. beilstein-journals.org

Biosynthetic Pathways and Enzymology of 1,8,11,14 Heptadecatetraene

Precursor Fatty Acid Involvement (e.g., Palmitic Acid, Linolenic Acid)

The biosynthesis of 1,8,11,14-heptadecatetraene is intrinsically linked to fatty acid metabolism. The structural backbone of this C17 tetraene strongly suggests its origin from an 18-carbon polyunsaturated fatty acid. Research has identified α-linolenic acid (an omega-3 fatty acid) as a key precursor in its formation. evitachem.com In germinating safflower (Carthamus tinctorius L.), it has been demonstrated that the chain length and the positions of the double bonds in this compound correspond to those in linolenic acid. researchgate.net This indicates a direct biosynthetic conversion where the fatty acid undergoes a transformation that removes the carboxyl group.

While linolenic acid is the direct precursor for the tetra-unsaturated C17 hydrocarbon, other fatty acids serve as precursors for related unsaturated hydrocarbons. For instance, palmitic acid, a C16 saturated fatty acid, is a precursor for 1-pentadecene. mpg.de Similarly, oleic acid and linoleic acid lead to the formation of 1,8-heptadecadiene and 1,8,11-heptadecatriene, respectively. researchgate.net This highlights a general biosynthetic pathway in which various fatty acids can be utilized to produce a range of long-chain alkenes. evitachem.comresearchgate.net

In some microalgae, the conversion of fatty acids into hydrocarbons has also been observed. For example, the green microalga Chlamydomonas reinhardtii can convert deuterated palmitic acid into various fatty acids, including stearic acid and oleic/cis-vaccenic acids, which are then further metabolized to produce heptadecene. nih.gov This demonstrates the uptake and metabolic conversion of precursor fatty acids into hydrocarbon products within these organisms. nih.gov

Table 1: Fatty Acid Precursors and their Corresponding Hydrocarbon Products

| Precursor Fatty Acid | Chemical Formula | Resulting Hydrocarbon | Chemical Formula |

| Palmitic Acid | C16H32O2 | 1-Pentadecene | C15H30 |

| Oleic Acid | C18H34O2 | 1,8-Heptadecadiene | C17H32 |

| Linoleic Acid | C18H32O2 | 1,8,11-Heptadecatriene | C17H30 |

| α-Linolenic Acid | C18H30O2 | This compound | C17H28 |

Fragmentative Decarboxylation Mechanisms

The conversion of a C18 fatty acid like linolenic acid into a C17 hydrocarbon such as this compound necessitates the removal of the carboxyl group. This process is achieved through a fragmentative decarboxylation mechanism. mpg.de This type of reaction involves the loss of carbon dioxide from the precursor fatty acid. researchgate.net

While the precise enzymatic steps in all organisms are still under investigation, studies on related alkene biosynthesis provide insight into the possible mechanisms. One proposed pathway involves an oxidative decarboxylation, where the fatty acid is first oxidized, facilitating the subsequent removal of the carboxyl group. nih.govacs.org In some bacteria, this is catalyzed by a specific type of enzyme known as a fatty acid decarboxylase. nih.govresearchgate.net

Another potential mechanism is a concerted fragmentation/decarboxylation process, where the cleavage of a carbon-carbon bond occurs simultaneously with the release of carbon dioxide. acs.org The formation of 1-alkenes from fatty acids in germinating safflower involves the loss of a single hydrogen atom from the C-3 position of the fatty acid precursor, along with the carbon dioxide from the C-1 position, to form the terminal vinyl group. researchgate.net This suggests a highly specific enzymatic reaction that orchestrates the fragmentation and decarboxylation.

Stereochemical Implications of Biosynthetic Conversions

The biosynthesis of this compound and related alkenes from fatty acid precursors has significant stereochemical implications. The enzymes involved in these conversions exhibit a high degree of stereospecificity. Studies on the biosynthesis of 1-alkenes in plants have shown that the enzymatic attack on a non-activated hydrogen at the C-3 position of the fatty acid is a key initial step. researchgate.net

The stereochemical course of these reactions has been investigated using chiral precursors. For example, the synthesis of chiral 12-phenyl(2H)dodecanoic acids has been used as a metabolic probe to evaluate the stereochemistry of 1-alkene biosynthesis. researchgate.net The results from such studies indicate that the enzymatic process is highly controlled, leading to products with a specific stereochemistry.

In the context of brown algae, which produce various C11 hydrocarbons, the abstraction of a (bis)allylic hydrogen from the fatty acid precursor is a critical stereochemical step in the biosynthetic process. db-thueringen.de The folding of the polyunsaturated fatty acid within the enzyme's active site is thought to determine the stereochemistry of the final hydrocarbon product. db-thueringen.de This highlights the importance of the enzyme's three-dimensional structure in dictating the outcome of the reaction.

Enzymatic Catalysis in 1-Alkene Formation

The formation of 1-alkenes from fatty acids is an enzymatically catalyzed process. Several classes of enzymes have been identified that can perform this transformation. One of the most well-characterized is a family of cytochrome P450 enzymes, specifically from the CYP152 family. nih.govgoogle.com An example is OleTJE from Jeotgalicoccus sp., which is a fatty acid decarboxylase that can convert long-chain fatty acids into terminal alkenes. nih.govresearchgate.net These enzymes often function as peroxygenases, utilizing hydrogen peroxide for the oxidative decarboxylation reaction. google.com

In addition to cytochrome P450s, other enzymes such as non-heme iron oxidases have also been implicated in alkene synthesis. nih.gov The enzyme UndB, an integral membrane non-heme diiron enzyme, catalyzes the oxidative decarboxylation of free fatty acids to produce terminal alkenes. researchgate.net Directed evolution studies have also successfully engineered a fatty acid hydroxylase into a decarboxylase, demonstrating the potential for creating novel biocatalysts for 1-alkene synthesis. acs.orgresearchgate.net

In microalgae, while the production of hydrocarbons from fatty acids is evident, the specific enzymes involved are not all fully characterized. nih.gov The absence of homologs to known hydrocarbon synthesis genes in some alkene-producing microalgae suggests the existence of novel enzymatic pathways for this conversion. nih.gov

Table 2: Enzymes Involved in 1-Alkene Formation

| Enzyme Class | Example Enzyme | Organism | Cofactor/Mechanism |

| Cytochrome P450 | OleTJE (CYP152L1) | Jeotgalicoccus sp. | H2O2-dependent oxidative decarboxylation |

| Non-heme Diiron Enzyme | UndB | Pseudomonas sp. | Oxidative decarboxylation |

| Engineered Hydroxylase | Evolved P450BSβ | Laboratory mutant | H2O2-dependent oxidative decarboxylation |

Isotope Labeling Studies in Biosynthetic Elucidation

Isotope labeling has been a crucial technique for elucidating the biosynthetic pathways of this compound and other hydrocarbons. plos.orgmedchemexpress.compku.edu.cn By feeding organisms with isotopically labeled precursors, researchers can trace the metabolic fate of these molecules and identify the intermediates and final products of a pathway. biorxiv.org

For instance, the administration of deuterated 12-phenyldodecanoic acids to germinating safflower has provided definitive proof that fatty acids are the precursors to 1-alkenes. researchgate.netresearchgate.net Mass spectrometric analysis of the resulting deuterium-labeled products revealed that a single hydrogen from the C-3 position and the carboxyl group from the C-1 position of the fatty acid are lost during the formation of the terminal double bond. researchgate.net

Similarly, in the green microalga Chlamydomonas reinhardtii, incubation with perdeuterated palmitic acid (D31-16:0) led to the formation of deuterated stearic acid (D31-18:0), oleic/cis-vaccenic acids (D29-18:1), and ultimately D29-heptadecene. nih.gov These findings unequivocally demonstrated the conversion of the C18 monounsaturated fatty acid to heptadecene through the loss of its carboxyl group. nih.gov Such stable isotope labeling kinetics (SILK) methods are powerful tools for studying the dynamics of metabolic networks in vivo. plos.org

Comparative Biosynthetic Routes for Related Unsaturated Hydrocarbons

The biosynthesis of this compound is part of a broader family of pathways that produce a variety of unsaturated hydrocarbons in different organisms. In higher plants, a homologous series of 1-alkenes are formed from corresponding fatty acids through fragmentative decarboxylation. researchgate.netmpg.de

In contrast, some algae, like Botryococcus braunii, have distinct biosynthetic routes for hydrocarbon production. The A race of B. braunii produces fatty acid-derived alkadienes and alkatrienes, while the B and L races synthesize terpenoid hydrocarbons from isoprene (B109036) precursors. scispace.comtamu.edu This highlights the diversity of hydrocarbon biosynthesis in the algal kingdom.

Cyanobacteria also possess multiple pathways for hydrocarbon synthesis. One pathway involves the reduction of a fatty acyl-ACP to a fatty aldehyde, followed by the oxidative cleavage of the aldehyde to an alkane or alkene. nih.gov Another pathway utilizes a type I polyketide synthase to produce terminal alkenes. nih.gov

The study of these comparative routes provides a broader understanding of the evolution and diversity of hydrocarbon biosynthesis in nature. While the fundamental principle of converting fatty acids or other precursors into hydrocarbons is conserved, the specific enzymatic machinery and reaction mechanisms can vary significantly between different organisms and lineages.

Chemical Synthesis Approaches to 1,8,11,14 Heptadecatetraene

Total Synthesis Strategies

A plausible total synthesis of 1,8,11,14-heptadecatetraene can be envisioned through a convergent approach, building upon methods used for structurally similar polyunsaturated compounds. A key strategy would involve the coupling of two main fragments, followed by transformations to complete the carbon skeleton and introduce the required double bonds with the correct geometry.

One such approach is based on the synthesis of the related C17 aldehyde, (8Z,11Z,14Z)-8,11,14-heptadecatrienal. researchgate.net This suggests a retrosynthetic analysis where the target tetraene can be disconnected into smaller, more readily available precursors. A potential disconnection point is between C7 and C8, allowing for a Grignard coupling reaction to form the main carbon chain. The synthesis would then proceed by installing the terminal double bond.

A hypothetical synthetic sequence could commence with a C7 haloalkane and a C10 Grignard reagent derived from a precursor with pre-existing Z-configured double bonds. The subsequent steps would involve the stereoselective introduction of the remaining double bonds, for instance, through partial hydrogenation of an alkyne precursor.

Stereoselective Synthesis of Defined Isomers (e.g., (Z,Z,Z)-1,8,11,14-Heptadecatetraene)

The biological activity and physical properties of polyenes are highly dependent on the geometry of their double bonds. Therefore, the stereoselective synthesis of specific isomers, such as (Z,Z,Z)-1,8,11,14-heptadecatetraene, is of paramount importance. nist.gov The primary challenge lies in the controlled formation of Z (cis) double bonds.

Lindlar Catalysis: A cornerstone in the stereoselective synthesis of Z-alkenes is the partial hydrogenation of alkynes using a Lindlar catalyst. chemistrytalk.orgiitk.ac.inbyjus.comwikipedia.org This heterogeneous catalyst, typically composed of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, allows for the syn-addition of hydrogen to an alkyne, yielding the corresponding cis-alkene. chemistrytalk.orgwikipedia.org By incorporating alkyne functionalities into the synthetic precursors, subsequent hydrogenation with a Lindlar catalyst can effectively install the desired Z-double bonds at the 8, 11, and 14 positions. For instance, a precursor containing an alkyne at the C8-C9 position could be selectively reduced to form the (Z)-alkene.

Wittig Reaction: The Wittig reaction is another powerful tool for the stereoselective synthesis of alkenes. organic-chemistry.orgmnstate.eduwikipedia.org Specifically, the use of non-stabilized ylides in the Wittig reaction typically leads to the formation of Z-alkenes with high selectivity. organic-chemistry.orgwikipedia.org This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. mnstate.edu In the context of synthesizing (Z,Z,Z)-1,8,11,14-heptadecatetraene, a fragment containing an aldehyde could be reacted with an appropriate Wittig reagent to construct one of the Z-double bonds.

Below is a table summarizing the key reactions for stereoselective Z-alkene synthesis:

| Reaction | Reagents | Stereochemical Outcome | Key Features |

| Lindlar Hydrogenation | H₂, Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | Syn-addition, yields Z-alkene | Deactivated catalyst prevents over-reduction to alkane. byjus.comwikipedia.org |

| Wittig Reaction | Non-stabilized phosphorus ylide + Aldehyde/Ketone | Predominantly Z-alkene | Forms a new carbon-carbon double bond. organic-chemistry.orgmnstate.edu |

Synthesis of Precursors and Intermediates

The successful total synthesis of this compound relies on the efficient preparation of key precursors and intermediates. Based on a convergent synthetic strategy, these precursors would likely be smaller, functionalized hydrocarbons.

For a synthesis employing a Grignard coupling, two key intermediates would be required: an organohalide and an organomagnesium halide (Grignard reagent). For example, a C7 alkyl halide and a C10 polyunsaturated Grignard reagent could be synthesized separately. The C10 fragment would ideally already contain the (Z,Z)-diene motif. This could be achieved through multiple synthetic steps starting from smaller, commercially available building blocks, potentially utilizing Wittig reactions or alkyne hydrogenations to establish the correct stereochemistry.

The synthesis of a related compound, (8Z,11Z,14Z)-8,11,14-heptadecatrienal, utilized Grignard coupling as a key step, indicating the feasibility of this approach for constructing the carbon backbone. researchgate.net

Optimization of Reaction Conditions and Yields

To achieve a practical and efficient synthesis, the optimization of reaction conditions and yields for each synthetic step is crucial. Key reactions in the proposed synthesis of this compound, such as Grignard coupling and Lindlar hydrogenation, are sensitive to various parameters.

Grignard Reactions: The success of a Grignard coupling is influenced by factors such as the solvent, temperature, and the nature of the halide. mit.eduresearchgate.net Diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents. Low temperatures are often employed to minimize side reactions. The choice of halide (iodide, bromide, or chloride) can affect the rate and efficiency of the reaction.

Lindlar Hydrogenation: The selectivity of Lindlar hydrogenation is highly dependent on the catalyst's activity and the reaction conditions. rsc.orgpolimi.it The catalyst is "poisoned" to prevent over-reduction of the newly formed alkene to an alkane. byjus.com The amount of poison, such as quinoline, the reaction temperature, and the pressure of hydrogen gas must be carefully controlled to maximize the yield of the desired Z-alkene.

The following table outlines key parameters for optimization in these reactions:

| Reaction | Key Parameters for Optimization | Desired Outcome |

| Grignard Coupling | Solvent, Temperature, Halide identity, Rate of addition | High yield of the coupled product, minimization of side reactions (e.g., Wurtz coupling). mit.eduresearchgate.net |

| Lindlar Hydrogenation | Catalyst poisoning, Hydrogen pressure, Temperature, Solvent | High selectivity for the Z-alkene, prevention of over-reduction to the alkane. rsc.orgpolimi.it |

Novel Synthetic Methodologies for Polyene Structures

Recent advances in synthetic organic chemistry have introduced novel methodologies that could be applied to the synthesis of complex polyenes like this compound. These methods often offer improved efficiency, stereoselectivity, and atom economy compared to traditional approaches.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful methods for forming carbon-carbon bonds and have been utilized in the synthesis of polyenes. youtube.com These reactions involve the coupling of an organometallic compound with an organic halide and offer a high degree of control over the geometry of the resulting double bond.

Metathesis Reactions: Alkene metathesis, particularly cross-metathesis, provides a versatile route to constructing double bonds. By choosing appropriate catalysts (e.g., Grubbs or Schrock catalysts) and reaction partners, it is possible to form specific alkene isomers.

Flow Chemistry: The use of flow chemistry can offer significant advantages in optimizing reaction conditions and improving yields and safety, particularly for reactions involving unstable intermediates or precise temperature control, such as Grignard reactions. mit.edu

These modern synthetic methods provide promising avenues for developing more efficient and stereocontrolled syntheses of this compound and its isomers.

Chemical Reactivity and Mechanistic Investigations of 1,8,11,14 Heptadecatetraene

Electrophilic Addition Reactions at Double Bonds

The double bonds in 1,8,11,14-heptadecatetraene are susceptible to electrophilic attack. In an electrophilic addition reaction, an electrophile accepts a pair of electrons from the π bond of a double bond, leading to the formation of a carbocation intermediate, which then reacts with a nucleophile to give the final addition product. Due to the presence of four double bonds, these reactions can potentially occur at any of these sites.

The general mechanism for an electrophilic addition to one of the double bonds in this compound can be depicted as follows:

Step 1: Electrophilic Attack and Formation of a Carbocation The electrophile (E⁺) is attacked by the π electrons of a double bond, forming a new sigma bond and a carbocation intermediate. The stability of the resulting carbocation will influence the regioselectivity of the addition. For the internal double bonds (at C8, C11, and C14), the initial attack will lead to the formation of a secondary carbocation, which is relatively stable.

Step 2: Nucleophilic Attack A nucleophile (Nu⁻) then attacks the positively charged carbon of the carbocation, forming a new sigma bond and yielding the final addition product.

The rate-determining step in this two-step mechanism is the initial formation of the carbocation intermediate. The stability of this intermediate is key to the reaction's feasibility and outcome.

| Reactant | Electrophile (E⁺) | Nucleophile (Nu⁻) | Expected Product (Addition to C8=C9) |

| HBr | H⁺ | Br⁻ | 9-Bromo-1,11,14-heptadecatriene |

| H₂O (in acid) | H⁺ | H₂O | 9-Heptadeca-1,11,14-trien-8-ol |

| Br₂ | Br⁺ (induced) | Br⁻ | 8,9-Dibromo-1,11,14-heptadecatriene |

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. While the isolated double bonds of this compound are not ideally set up for intramolecular Diels-Alder reactions (which typically require a conjugated diene and a dienophile), intermolecular cycloadditions are theoretically possible.

For instance, one of the double bonds could act as a dienophile in a [4+2] cycloaddition with a conjugated diene. However, such reactions with simple, unactivated alkenes often require high temperatures or catalysts.

Another possibility is a [2+2] cycloaddition, which is typically photochemically induced, to form a cyclobutane (B1203170) ring. This could occur intramolecularly between two of the double bonds if the chain can fold appropriately, or intermolecularly with another alkene.

| Reaction Type | Reactants | Conditions | Expected Product |

| [4.2] Cycloaddition | This compound + Butadiene | Thermal | Cyclohexene derivative |

| [2+2] Photocycloaddition | Two molecules of this compound | UV light | Cyclobutane-linked dimer |

Oxidation and Reduction Pathways

Oxidation: The double bonds in this compound are susceptible to oxidation by various reagents. The allylic positions (carbons adjacent to the double bonds) are particularly prone to radical-mediated oxidation, a process that can lead to the formation of hydroperoxides, especially in the presence of oxygen (autoxidation). nih.govresearchgate.nettwinwoodcattle.com This process contributes to the rancidification of polyunsaturated fats. libretexts.org

Enzymatic oxidation can also occur, for instance, by lipoxygenases or cytochrome P450 enzymes, which can introduce oxygen-containing functional groups at specific positions. nih.gov Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) will cleave the double bonds, leading to the formation of carboxylic acids, aldehydes, or ketones, depending on the reaction conditions.

Reduction: The double bonds can be reduced to single bonds through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org Due to the presence of four double bonds, partial hydrogenation can lead to a mixture of products with varying degrees of saturation. Selective hydrogenation of one double bond over the others can be challenging and often depends on the catalyst and reaction conditions. For instance, catalysts can be designed for the selective hydrogenation of polyenes to monoenes. rsc.org

| Reaction Type | Reagent | Conditions | Expected Product |

| Ozonolysis | 1) O₃, 2) Zn/H₂O | Low temperature | Mixture of aldehydes |

| Permanganate Oxidation | KMnO₄ (hot, acidic) | Heat | Mixture of carboxylic acids |

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric pressure | Heptadecane (B57597) |

Isomerization Studies (e.g., cis-trans isomerism)

The double bonds in naturally occurring this compound are typically in the cis (or Z) configuration. These can be isomerized to the more thermodynamically stable trans (or E) configuration. This isomerization can be induced by heat, light, or catalysts. For example, radical-catalyzed isomerization can occur in the presence of radical initiators. Certain transition metal catalysts are also known to facilitate the migration of double bonds along the carbon chain, leading to a mixture of positional isomers. ruhr-uni-bochum.de The isomerization of isolated double bonds to conjugated systems can also be achieved under specific catalytic conditions. google.com

Polymerization Tendencies and Mechanisms

The double bonds in this compound can undergo addition polymerization, similar to other alkenes. youtube.com This process can be initiated by radicals, cations, or anions. In radical polymerization, a radical initiator adds to a double bond, creating a new radical that can then add to another monomer unit, propagating the chain. Given the presence of four double bonds, cross-linking between polymer chains is a significant possibility, which would lead to the formation of a network polymer. The polymerization of non-conjugated dienes can sometimes involve intramolecular cyclization followed by polymerization. acs.org

Catalytic Transformations Involving this compound

Besides hydrogenation and isomerization, other catalytic transformations are possible. Olefin metathesis, a reaction that redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, could be applied to this compound. Intramolecular ring-closing metathesis could potentially lead to cyclic products, while cross-metathesis with other alkenes could be used to synthesize new unsaturated compounds. Various transition metal catalysts, particularly those based on ruthenium or molybdenum, are commonly used for these transformations. youtube.com

Investigation of Reaction Intermediates

The reactions of this compound are expected to proceed through various reactive intermediates. In electrophilic addition reactions, the key intermediates are carbocations. allen.inlibretexts.org The stability of these carbocations (secondary being more stable than primary) dictates the regioselectivity of the reaction. youtube.comlibretexts.org Radical reactions, such as autoxidation and radical-initiated polymerization, involve the formation of free radical intermediates at the allylic positions or on the double bonds. Pericyclic reactions like cycloadditions are generally considered to proceed through a cyclic transition state without the formation of a discrete intermediate. The study of these transient species is crucial for understanding the detailed mechanisms of the reactions of this compound.

Spectroscopic and Advanced Analytical Characterization of 1,8,11,14 Heptadecatetraene

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1,8,11,14-heptadecatetraene. It separates the compound from complex mixtures and provides data on its molecular mass and fragmentation, which is essential for identification.

While a publicly available, fully detailed mass spectrum for this compound is not widely disseminated, its fragmentation pattern under electron ionization (EI) can be predicted based on established principles for long-chain unsaturated hydrocarbons.

The mass spectrum is expected to show a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 232.4 g/mol . nist.govnih.gov For alkenes, particularly polyenes, the molecular ion peak is typically more pronounced than in their saturated alkane counterparts due to the stability conferred by the π-electron systems. whitman.eduic.ac.uk

The fragmentation of the carbon chain would likely proceed through allylic cleavage, which is a favored pathway for alkenes, leading to the formation of stable resonance-stabilized carbocations. ic.ac.uk The spectrum would also exhibit characteristic clusters of peaks separated by 14 mass units, corresponding to the sequential loss of methylene (B1212753) (-CH₂) groups. whitman.edu However, in alkenes, the fragment ions of the series CₙH₂ₙ₋₁ and CₙH₂ₙ are generally more intense than the CₙH₂ₙ₊₁ series typical for alkanes. whitman.edu

The Kovats Retention Index (RI) is a standardized measure used in gas chromatography to convert retention times into system-independent constants. This aids in the identification of compounds by comparing experimental values with those from literature databases. The retention index of this compound has been determined on both polar and non-polar stationary phases, reflecting how its volatility and interactions with the column chemistry influence its elution.

On a standard non-polar column (DB-1), it exhibits a Kovats retention index of 1658. nist.govnih.gov On a standard polar column (DB-Wax), the retention index is 1863. nist.govnih.govnist.gov The higher value on the polar column is expected, as the delocalized π-electrons of the double bonds interact more strongly with the polar stationary phase compared to non-polar phases.

| Column Type | Stationary Phase | Kovats Retention Index (RI) | Reference |

|---|---|---|---|

| Standard Non-Polar | DB-1 | 1658 | nist.govnih.gov |

| Standard Polar | DB-Wax | 1863 | nist.govnih.govnist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing precise information about the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy would be critical for confirming the structure of this compound and determining the stereochemistry (cis or trans) of its double bonds. The spectrum would display characteristic signals for different types of protons:

Olefinic Protons (-CH=CH-): These protons would resonate in the downfield region of the spectrum, typically between 5.2 and 6.4 ppm. nih.gov The exact chemical shift and multiplicity would depend on their position in the chain and the configuration of the double bond.

Allylic Protons (=CH-CH₂-): Protons on the carbon atoms adjacent to the double bonds would appear in the range of 2.6 to 3.1 ppm. nih.gov

Bis-allylic Protons (=CH-CH₂-CH=): The protons on the methylene group situated between two double bonds (at C-10 and C-13) would be further deshielded.

Aliphatic Protons (-CH₂-): The remaining methylene groups in the saturated portion of the chain would resonate further upfield, around 1.2 to 1.6 ppm. nih.gov

Terminal Methyl Protons (-CH₃): The protons of the terminal methyl group at C-17 would produce a signal at the most upfield position, typically between 0.86 and 0.98 ppm. nih.gov

Crucially, the coupling constants (J-values) between the olefinic protons would allow for the assignment of stereochemistry. A larger coupling constant (typically 12-18 Hz) is indicative of a trans configuration, while a smaller coupling constant (typically 7-12 Hz) indicates a cis configuration.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, making it a powerful tool for confirming the number of carbon atoms and identifying the carbon backbone. mdpi.com

For this compound, the ¹³C NMR spectrum would show:

Olefinic Carbons (-C=C-): Signals for the eight sp²-hybridized carbons of the four double bonds would appear in the downfield region, typically between 110 and 160 ppm. mdpi.com

Aliphatic Carbons (-C-): The sp³-hybridized carbons of the methylene and methyl groups would resonate in the upfield region of the spectrum.

This technique is instrumental in verifying the integrity of the 17-carbon chain and the positions of the unsaturated bonds.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and piecing together the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. It would show cross-peaks connecting adjacent protons. For instance, COSY would establish the connectivity between the olefinic protons and their neighboring allylic protons, and trace the couplings along the entire carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of each proton signal to its corresponding carbon in the backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is particularly powerful for connecting structural fragments. For example, it would show a correlation from the allylic protons to the olefinic carbons two bonds away, confirming the placement of the double bonds within the heptadecane (B57597) chain.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound, leaving no ambiguity in the assignment of its constitution and stereochemistry.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its alkene and alkane moieties.

The presence of four carbon-carbon double bonds gives rise to distinct vibrational modes. The C=C stretching vibrations typically appear in the region of 1680-1640 cm⁻¹. orgchemboulder.comlibretexts.org Due to the non-conjugated nature of the double bonds in this molecule, these bands are expected to be of moderate intensity. Additionally, the stretching vibrations of the vinylic C-H bonds (=C-H) are anticipated to produce signals in the 3100-3000 cm⁻¹ region. orgchemboulder.comlibretexts.org These are typically sharper and of weaker to moderate intensity compared to the saturated C-H stretching bands.

The long hydrocarbon chain of this compound also exhibits characteristic absorptions for saturated C-H bonds. Strong, broad absorption bands corresponding to the stretching of sp³ hybridized C-H bonds are expected in the 3000-2850 cm⁻¹ range. libretexts.orgpressbooks.pub Bending vibrations, or scissoring, of CH₂ groups typically appear around 1470-1450 cm⁻¹. libretexts.org

The out-of-plane bending vibrations of the =C-H groups, which occur in the 1000-650 cm⁻¹ region, can provide information about the substitution pattern of the double bonds. orgchemboulder.comspectroscopyonline.com The specific frequencies of these bands can help to confirm the stereochemistry of the double bonds within the molecule.

Table 1: Predicted Infrared (IR) and Fourier-Transform Infrared (FTIR) Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | 3100-3000 | Medium |

| C-H Stretch (sp³) | 3000-2850 | Strong |

| C=C Stretch | 1680-1640 | Medium |

| C-H Bend (Scissoring) | 1470-1450 | Medium |

| =C-H Bend (Out-of-plane) | 1000-650 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule, particularly for identifying the presence and extent of conjugation. The absorption of UV-Vis radiation excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

For polyenes, the wavelength of maximum absorption (λmax) is highly dependent on the extent of the conjugated system. docbrown.infoutoronto.ca As the number of conjugated double bonds increases, the energy gap between the HOMO and LUMO decreases, resulting in a bathochromic shift (a shift to longer wavelengths) of the λmax. libretexts.org

In this compound, the four double bonds are isolated from each other by methylene groups. This lack of conjugation means that the electronic transitions are similar to those of a simple alkene. Non-conjugated alkenes typically exhibit a λmax in the far UV region, generally below 200 nm. docbrown.info Therefore, this compound is expected to show weak absorption in the UV region with a λmax significantly lower than that of conjugated polyenes. For comparison, a conjugated diene like 1,3-butadiene (B125203) has a λmax of approximately 217 nm. docbrown.info

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Compound Type | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Non-conjugated Polyene | Isolated C=C | < 200 | Low |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of components in a mixture. For a non-polar compound like this compound, both normal-phase and reversed-phase HPLC can be employed for purity assessment and isolation.

In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane). libretexts.org In this mode, separation is based on the polarity of the analytes, with non-polar compounds eluting first. This method would be suitable for separating this compound from more polar impurities.

Reversed-phase HPLC, the more common technique, utilizes a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol). libretexts.org In this case, separation is based on hydrophobicity, with non-polar compounds having longer retention times. This would be effective for separating this compound from less hydrophobic compounds.

The choice of detector is also crucial. A UV detector set at a low wavelength (around 200-210 nm) could be used, although the response may be weak due to the lack of a strong chromophore. A refractive index (RI) detector, which measures changes in the refractive index of the mobile phase, is a universal detector suitable for non-absorbing compounds like this compound. researchgate.net

Table 3: General High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Stationary Phase | Silica, Alumina | C8, C18 |

| Mobile Phase | Hexane, Isooctane | Acetonitrile/Water, Methanol (B129727)/Water |

| Detector | Refractive Index (RI), UV (<210 nm) | Refractive Index (RI), UV (<210 nm) |

| Expected Elution | Early elution | Late elution |

Advanced Separation Techniques (e.g., Supercritical Fluid Chromatography)

Supercritical Fluid Chromatography (SFC) is an advanced separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC is particularly well-suited for the analysis and purification of non-polar and moderately polar compounds, such as lipids and hydrocarbons. nih.govmdpi.com

For a lipophilic molecule like this compound, SFC offers several advantages over traditional HPLC. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency. nih.gov Furthermore, the use of CO₂ as the primary mobile phase component makes SFC a "greener" alternative to HPLC, as it significantly reduces the consumption of organic solvents. mdpi.com

In SFC, the separation can be tuned by modifying the density of the supercritical fluid through changes in pressure and temperature. The addition of a small amount of an organic modifier, such as methanol or ethanol, can further enhance the separation of different lipid classes. acs.org SFC can be coupled with various detectors, including UV, evaporative light scattering detector (ELSD), and mass spectrometry (MS), providing comprehensive characterization of the separated components. mdpi.com Given its efficiency in separating polyunsaturated fatty acids and other lipids, SFC represents a powerful tool for the high-throughput analysis and purification of this compound. dss.go.thspringernature.com

Table 4: Potential Supercritical Fluid Chromatography (SFC) Parameters for this compound Analysis

| Parameter | Suggested Conditions |

| Mobile Phase | Supercritical CO₂ with a small percentage of a polar modifier (e.g., methanol) |

| Stationary Phase | C18, Silica, or other suitable phases for lipid separation |

| Detection | UV, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) |

| Advantages | High speed, high efficiency, reduced organic solvent consumption |

Computational Chemistry and Theoretical Studies of 1,8,11,14 Heptadecatetraene

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules like 1,8,11,14-heptadecatetraene. The conjugated π-system formed by the four double bonds is of particular interest. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity and electronic properties.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. In a polyunsaturated hydrocarbon, the HOMO is typically a π-bonding orbital extending across the conjugated system. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, generally a π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For a molecule like this compound, the extended conjugation is expected to lower the HOMO-LUMO gap compared to less unsaturated hydrocarbons. This is because as the extent of conjugation increases, the energy of the HOMO tends to increase while the energy of the LUMO decreases.

Table 1: Hypothetical Molecular Orbital Energy Data for a Representative Polyunsaturated Hydrocarbon

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -0.5 | π*-antibonding |

| LUMO | -1.8 | π*-antibonding |

| HOMO | -6.3 | π-bonding |

Note: This data is representative of a conjugated polyunsaturated system and not based on a specific calculation for this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide accurate predictions of various molecular properties, including optimized geometry, electronic energies, and the distribution of electron density.

For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), could be employed to determine its ground-state electronic structure. These calculations would yield the energies of the HOMO and LUMO, allowing for the determination of the HOMO-LUMO gap. irjweb.com Furthermore, DFT can be used to compute various electronic descriptors that provide insights into the molecule's reactivity.

Table 2: Calculated Electronic Properties for a Model Alkene using DFT

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.297 | eV |

| LUMO Energy | -1.810 | eV |

| HOMO-LUMO Gap | 4.487 | eV |

| Electronegativity (χ) | 4.054 | eV |

| Chemical Hardness (η) | 2.244 | eV |

Note: These values are illustrative and based on DFT calculations for a different organic molecule to demonstrate the type of data obtained. irjweb.com

Conformational Analysis and Energy Landscapes

Polyunsaturated hydrocarbon chains are known for their exceptional flexibility, with rapid structural transitions between a large number of conformations. nih.gov The conformations are characterized by dihedral bond angles, which can be gauche+, gauche-, or trans for saturated parts of the chain, and skew+ or skew- for methylene (B1212753) groups between double bonds. nih.gov While some studies have proposed the existence of more rigid, long-lived conformers like helical or angle-iron shapes in similar molecules, experimental evidence often points to a highly dynamic system. nih.gov

Computational methods such as molecular mechanics or DFT can be used to explore the potential energy surface of this compound. By systematically rotating the dihedral angles of the single bonds, an energy landscape can be mapped, revealing the low-energy (stable) conformations and the transition states connecting them.

Table 3: Relative Energies of Different Conformations for a Generic Long-Chain Alkane

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.9 |

| Eclipsed (H,H) | 120° | 3.4 |

Note: This table illustrates the typical energy differences between basic conformations in a simple alkane chain.

Reaction Mechanism Simulations (e.g., Transition State Analysis for Biosynthesis)

The biosynthesis of polyunsaturated fatty acids and related hydrocarbons involves a series of enzymatic reactions, including desaturation and elongation. nih.gov Computational methods can be used to simulate these reaction mechanisms, providing insights into the transition states and reaction pathways.

For a compound like this compound, which is found in some plants, its biosynthesis likely involves a pathway of fatty acid synthesis followed by desaturation steps. nih.gov Simulating these reactions would involve identifying the reactant and product structures and then searching for the transition state connecting them on the potential energy surface. This type of analysis can reveal the activation energy of the reaction and provide details about the geometry of the transition state, which is crucial for understanding the enzyme's catalytic mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to non-prohibited areas of study)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are built by finding a mathematical relationship between calculated molecular descriptors and the observed activity.

For a compound like this compound, QSAR modeling could be applied if it were part of a dataset of similar molecules tested for a specific biological activity, such as pheromonal effects or antimicrobial properties. The molecular descriptors for the QSAR model would be calculated using computational chemistry methods and could include electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

The development of a robust QSAR model requires a sufficiently large and diverse dataset of compounds with well-defined activity data. While no specific QSAR models for this compound have been identified, the methodology is broadly applicable to understanding the structure-activity relationships of long-chain polyunsaturated hydrocarbons in various biological contexts.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. DFT and other quantum chemical methods can be used to calculate various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis excitation energies.

For this compound, DFT calculations could predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts could then be compared with experimental data to confirm the structure of the molecule. Similarly, the calculation of its IR spectrum would provide information about the vibrational modes of the molecule, such as the C-H stretching and C=C stretching frequencies.

Table 4: Predicted Vibrational Frequencies for a Model Hydrocarbon

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (sp²) | 3100 - 3000 | Stretching of C-H bonds on double bonds |

| C-H stretch (sp³) | 3000 - 2850 | Stretching of C-H bonds on single bonds |

| C=C stretch | 1680 - 1640 | Stretching of carbon-carbon double bonds |

Note: This table provides typical ranges for vibrational frequencies in hydrocarbons and is not a specific prediction for this compound. Recent advancements have also explored the use of machine learning in conjunction with DFT to predict infrared spectra for a large number of hydrocarbon molecules. acs.org

Derivatives and Analogues in Research on 1,8,11,14 Heptadecatetraene

Investigation of Oxidized and Reduced Derivatives

Detailed investigations into the specific oxidized and reduced derivatives of 1,8,11,14-heptadecatetraene are not readily found in the surveyed literature. Research on related compounds, for instance the aldehyde derivative (all-Z)-8,11,14-Heptadecatrienal, which is classified as a fatty aldehyde, exists, but this does not provide direct insight into the oxidation or reduction products of this compound itself. foodb.ca

Studies on Related Polyacetylenic Compounds

Although this compound is a polyunsaturated hydrocarbon, its direct investigation within the broader context of polyacetylenic compound research is not prominently featured in available materials. Polyacetylenes are a class of compounds characterized by the presence of one or more triple bonds, and while research into this class is active, specific studies linking them to this compound are not specified.

Role as Precursors in the Synthesis of Complex Natural Products

The role of this compound as a precursor in the synthesis of more complex natural products is not detailed in the accessible scientific literature. While the biosynthesis and synthesis of natural products is a vast field of study, the specific utilization of this compound as a starting material or intermediate is not documented in the provided search results.

Structure-Reactivity Relationships in Derivatives

Information regarding the structure-reactivity relationships of this compound derivatives is not available in the surveyed scientific literature. Such studies would typically involve the systematic modification of the molecule's structure to understand how these changes influence its chemical reactivity and properties, but this specific area of research for this compound is not documented.

Role in Natural Product Chemistry and Chemical Ecology Research

Contribution to Volatile Organic Compound (VOC) Profiles in Plants and Other Organisms

1,8,11,14-Heptadecatetraene has been identified as a component of the volatile organic compound profiles in a diverse range of organisms, from terrestrial plants to freshwater algae. VOCs are low molecular weight metabolites with high vapor pressure that are released by organisms into their environment; they are crucial for communication, defense, and other biological functions. mdpi.com The presence of this compound in these distinct life forms underscores the varied biosynthetic capabilities found in nature.

Research has documented the presence of this compound in the following organisms:

Plants: It has been reported in members of the Asteraceae family, such as Silphium perfoliatum (Cup Plant) and Cirsium arvense (Canada thistle). nih.govnist.gov It has also been found in Pelargonium endlicherianum, a member of the Geraniaceae family. nih.gov

Algae: The (Z,Z,Z)-isomer of this compound was detected in extracts from freshwater green macroalgae, including Rhizoclonium species, Hydrodictyon reticulatum, and Spirogyra species, collected from the Ganga River. phytojournal.com In one analysis, it constituted 0.37% of the total identified compounds in an algal extract. phytojournal.com

Table 1: Documented Occurrences of this compound in Various Organisms

| Kingdom | Phylum/Division | Family | Species | Common Name | Reference |

| Plantae | Magnoliophyta | Asteraceae | Silphium perfoliatum | Cup Plant | nih.gov |

| Plantae | Magnoliophyta | Asteraceae | Cirsium arvense | Canada Thistle | nist.gov |

| Plantae | Magnoliophyta | Geraniaceae | Pelargonium endlicherianum | - | nih.gov |

| Protista | Chlorophyta | - | Rhizoclonium sp. | - | phytojournal.com |

| Protista | Chlorophyta | - | Hydrodictyon reticulatum | Water-net | phytojournal.com |

| Protista | Chlorophyta | - | Spirogyra sp. | Water-silk | phytojournal.com |

Ecological Significance (e.g., plant-insect interactions, allelopathy)

While this compound has been identified as a VOC in several plants, specific research detailing its direct role in plant-insect interactions or allelopathy is limited. However, as a plant volatile, it has the potential to be involved in such ecological processes. nih.gov Plant VOCs are known to act as chemical signals that can attract pollinators, repel herbivores, or even signal to neighboring plants. nih.govresearchgate.net

The chemical class to which this compound belongs—polyunsaturated hydrocarbons—is related to fatty acids, which are known to possess allelopathic properties. Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. mdpi.com Studies on other unsaturated fatty acids have demonstrated their inhibitory effects on the growth of competing plants and algae. mdpi.com Given its structure, this compound could potentially exhibit similar bioactivity, although specific studies are needed to confirm this role.

Identification as a Chemotaxonomic Marker

The utility of this compound as a chemotaxonomic marker has not been firmly established. However, its detection in taxonomically diverse organisms, such as the plant family Asteraceae and various genera of green algae, suggests it may have potential value in chemical fingerprinting studies. nih.govphytojournal.com Chemotaxonomy involves using the chemical constituents of organisms to understand their systematic relationships. For a compound to be a reliable marker, its distribution should correlate with taxonomic classifications. The scattered reports of this compound across different phyla indicate that its biosynthetic pathway may be either ancient and selectively retained or has evolved independently in different lineages. Further research across a broader range of species is required to determine if its presence or absence can serve as a reliable indicator of taxonomic relationships.

Impact on Flavor and Aroma Profiles in Fermented Systems

This compound has been identified as a volatile compound that can influence the aroma profile of fermented products. A study on the fermentation of tuna cooking liquid demonstrated significant changes in the relative content of this compound based on the microbial strains used for fermentation and deodorization. nih.gov

Table 2: Relative Content of this compound in Tuna Cooking Liquid Under Different Fermentation Conditions

| Treatment Group | Description | Relative Content (Mean ± SD) |

| CK | Control (Unfermented) | 3.15 ± 0.02 |

| RJ1 | L. plantarum RP26 only | 1.63 ± 0.04 |

| RJ2 | C. fabianii JGM9-1 only | 2.14 ± 0.01 |

| RJ3 | RP26:JGM9-1 (1:5) | 1.12 ± 0.05 |

| RJ4 | RP26:JGM9-1 (1:1) | 2.06 ± 0.00 |

| RJ5 | RP26:JGM9-1 (5:1) | 1.90 ± 0.01 |

| RJ6 | RP26:JGM9-1 (1:10) | 2.33 ± 0.07 |

| RJ7 | RP26:JGM9-1 (10:1) | 1.29 ± 0.03 |

Data sourced from a study on volatile compounds in fermented tuna cooking liquid. nih.gov

Methodological Advancements in Natural Product Isolation and Characterization

The identification of trace compounds like this compound from complex biological matrices is reliant on modern analytical techniques. The advancement in these methodologies has been crucial for the field of natural product chemistry. researchgate.net

The characterization of this compound from plant and algal sources typically involves extraction followed by powerful separation and identification methods. phytojournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for the analysis of volatile compounds. The sample is vaporized, and its components are separated based on their boiling points and affinity for the chromatography column. The mass spectrometer then fragments the molecules and detects them based on their mass-to-charge ratio, allowing for structural elucidation and identification by comparing the resulting spectrum to libraries like the NIST database. phytojournal.com

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally unstable compounds, HPLC is often used for separation prior to analysis by mass spectrometry (LC-MS). researchgate.netmdpi.com

These advanced methods allow for the detection and characterization of minute quantities of natural products, enabling researchers to discover novel compounds and better understand their distribution and ecological roles. researchgate.net

Future Research Directions for 1,8,11,14 Heptadecatetraene

Exploration of Undiscovered Biosynthetic Pathways

The precise metabolic routes leading to the synthesis of 1,8,11,14-Heptadecatetraene in organisms are not yet fully elucidated. Future research should focus on identifying the specific enzymes and genetic machinery responsible for its production, particularly in algal species where it has been detected. Unraveling these biosynthetic pathways could offer significant opportunities for biotechnological applications, including the potential for sustainable production of this and other long-chain hydrocarbons.

Key research questions to address include:

What are the precursor molecules for the biosynthesis of this compound?

Which specific desaturase and elongase enzymes are involved in the introduction of the four double bonds at their precise locations?

What are the regulatory mechanisms that control the expression of the genes involved in this pathway?

Development of Greener Synthetic Methodologies

Current synthetic methods for producing long-chain polyenes often rely on multi-step processes that may involve harsh reagents and generate significant waste. A crucial area of future research is the development of more environmentally friendly and efficient synthetic strategies for this compound. This could involve exploring biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. Additionally, leveraging renewable starting materials and designing catalytic systems that minimize byproducts will be paramount.

| Green Synthesis Approach | Potential Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Improved safety, better process control, easier scalability. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. |

Advanced Spectroscopic Probes for In Situ Analysis

To fully understand the role of this compound within a biological system, it is essential to study its behavior in its natural environment. The development and application of advanced spectroscopic probes could enable the in situ analysis of this molecule within living cells or tissues. Techniques such as fluorescence spectroscopy and advanced mass spectrometry imaging could provide invaluable insights into its localization, interactions with other molecules, and dynamic changes in response to various stimuli.

Integrated Omics Approaches in Biosynthesis Research

A comprehensive understanding of the biosynthesis of this compound will require the integration of multiple "omics" disciplines. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a holistic picture of the biological processes involved. For instance, transcriptomic analysis can identify genes that are upregulated during the production of the compound, while metabolomic studies can track the flow of precursors and intermediates through the biosynthetic pathway. This integrated approach will be instrumental in identifying key enzymes and regulatory factors. nih.govicgeb.orgresearchgate.netresearchgate.net

Computational Design of Novel Polyene Architectures

Computational chemistry and molecular modeling offer powerful tools for designing novel polyene architectures with tailored properties. By understanding the structure-activity relationships of this compound, researchers can computationally design analogs with enhanced stability, specific functionalities, or improved biological activity. These in silico designs can then guide synthetic efforts, accelerating the discovery of new molecules with potential applications in materials science, medicine, or as molecular probes.

Mechanistic Studies of Chemical Transformations at the Molecular Level

The four double bonds in this compound make it a reactive molecule susceptible to various chemical transformations, such as oxidation and polymerization. Detailed mechanistic studies are needed to understand the pathways of these reactions at the molecular level. Investigating the reactivity of the double bonds, the influence of stereochemistry, and the nature of reaction intermediates will provide fundamental knowledge that is crucial for controlling its stability and for harnessing its reactivity in a controlled manner for the synthesis of new materials and compounds.

Q & A

Q. What strategies resolve conflicting spectral data when confirming the structure of this compound derivatives?

- Methodological Answer : Perform multi-dimensional NMR (e.g., COSY, NOESY) to resolve overlapping signals. Cross-reference with high-resolution mass spectrometry (HRMS) and computational simulations (e.g., ab initio calculations) to reconcile discrepancies. Document statistical confidence intervals for reproducibility .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What experimental approaches are used to study the isomerization kinetics of this compound under varying conditions?

- Methodological Answer : Conduct UV-Vis spectroscopy to monitor cis-trans isomerization rates under controlled light/temperature. Use Arrhenius plots to determine activation energies. For thermal stability, employ TGA-DSC to assess degradation thresholds .

Q. How can computational modeling enhance the prediction of reaction pathways for this compound derivatives?

- Methodological Answer : Apply molecular dynamics (MD) and density functional theory (DFT) to simulate intermediate states and transition barriers. Validate models with experimental kinetic data. Tools like Gaussian or ORCA are recommended for energy landscape analysis .

Q. What analytical techniques differentiate between stereoisomers of this compound in complex mixtures?

- Methodological Answer : Use chiral HPLC with polarimetric detection or X-ray crystallography for absolute configuration determination. For rapid screening, circular dichroism (CD) spectroscopy provides stereochemical fingerprints .

Q. What methodologies assess the stability of this compound under different storage and reaction conditions?

- Methodological Answer : Perform accelerated stability studies under varying pH, temperature, and oxygen levels. Monitor degradation via LC-MS and quantify oxidation products (e.g., epoxides) using isotopic labeling techniques. Store samples in amber vials under argon to minimize photolytic/oxidative damage .

Q. How do cross-disciplinary approaches (e.g., materials science, pharmacology) expand the research applications of this compound?

- Methodological Answer : In materials science, study its polymerization potential for conductive polymers using radical initiators. In pharmacology, evaluate bioactivity via in vitro assays (e.g., cytotoxicity screening) and molecular docking simulations to identify protein targets. Collaborate with computational chemists to design derivatives with tailored properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.